

(S)-VU0637120 Y4 receptor antagonist activity

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Y4 Receptor Antagonist Activity of (S)-VU0637120

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-VU0637120 is a potent and selective negative allosteric modulator (NAM) of the Neuropeptide Y4 (Y4) receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of food intake and energy homeostasis. This document provides a comprehensive technical overview of the pharmacological activity of **(S)-VU0637120**, including its binding affinity and functional antagonism at the Y4 receptor. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts targeting the Y4 receptor.

Introduction to the Y4 Receptor

The Neuropeptide Y (NPY) receptor family, a class of GPCRs, plays a crucial role in various physiological processes. The Y4 receptor, in particular, is a key regulator of appetite, food intake, and energy balance. Its endogenous ligand is the pancreatic polypeptide (PP). The Y4 receptor is primarily coupled to Gi/o and Gq proteins. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. Due to its significant role in metabolic regulation, the Y4 receptor has emerged as a promising therapeutic target for metabolic diseases such as obesity.



(S)-VU0637120: A Selective Y4 Receptor Antagonist

(S)-VU0637120 has been identified as a selective allosteric antagonist of the Y4 receptor.[1][2] It binds to a site topographically distinct from the orthosteric binding site of the endogenous ligand, PP.[1][2] This allosteric modulation provides a mechanism for fine-tuning receptor activity and offers potential advantages in terms of selectivity and safety profiles compared to orthosteric antagonists.

Quantitative Data

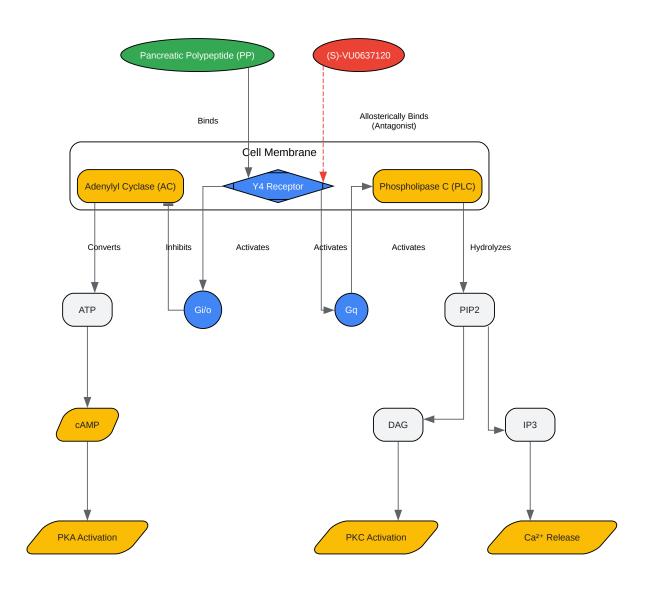
The antagonist activity of **(S)-VU0637120** at the Y4 receptor has been characterized by its half-maximal inhibitory concentration (IC50) in functional assays and its equilibrium dissociation constant (KB) for the allosteric binding site.

Parameter	Value	Assay Type	Reference
IC50	2.7 μΜ	Calcium Mobilization Assay	[1]
КВ	300-400 nM	Radioligand Binding Assay	[1]

Signaling Pathways and Experimental Workflows Y4 Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the Y4 receptor upon activation by its endogenous ligand and the point of inhibition by **(S)-VU0637120**.





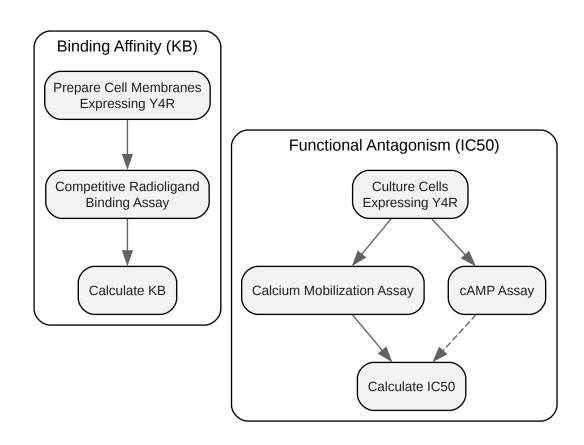
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Caption: Y4 Receptor signaling pathways and inhibition by (S)-VU0637120.



Experimental Workflow: Antagonist Activity Determination

The following diagram outlines the general workflow for characterizing the antagonist activity of a compound like **(S)-VU0637120**.



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Caption: Workflow for determining antagonist binding and functional activity.

Experimental Protocols Radioligand Binding Assay (for KB Determination)

This protocol is a representative method for determining the binding affinity of an unlabeled antagonist through competition with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (KB) of **(S)-VU0637120** for the Y4 receptor.



Materials:

- Receptor Source: Cell membranes from a stable cell line overexpressing the human Y4 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity radiolabeled Y4 receptor agonist or antagonist (e.g., [125]-PYY or [3H]-GR231118).
- Test Compound: (S)-VU0637120.
- Non-specific Binding Control: A high concentration of a known non-radiolabeled Y4 receptor ligand (e.g., 1 μM human pancreatic polypeptide).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
- Scintillation Counter and scintillation fluid.

Procedure:

- Membrane Preparation: Homogenize cells expressing the Y4 receptor in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
 - Total Binding: Receptor membranes + radioligand.
 - Non-specific Binding: Receptor membranes + radioligand + high concentration of nonlabeled ligand.
 - Competition Binding: Receptor membranes + radioligand + varying concentrations of (S)-VU0637120.
- Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).



- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the log concentration of (S)-VU0637120.
 - Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
 - Calculate the KB value using the Cheng-Prusoff equation: KB = IC50 / (1 + [L]/KD), where
 [L] is the concentration of the radioligand and KD is its dissociation constant.

Calcium Mobilization Assay (for IC50 Determination)

This protocol describes a method to measure the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-VU0637120.

Materials:

- Cell Line: A cell line stably co-expressing the human Y4 receptor and a G-protein that couples to the calcium pathway (e.g., Gαqi5) or endogenously expressing a Gq-coupled Y4 receptor.
- Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
- Agonist: Human pancreatic polypeptide (PP).
- Test Compound: (S)-VU0637120.
- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).



Procedure:

- Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
- Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
- Antagonist Pre-incubation: Add varying concentrations of (S)-VU0637120 to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
- Measurement:
 - Place the plate in the fluorescence plate reader.
 - Establish a baseline fluorescence reading.
 - Inject a fixed concentration of the agonist (e.g., EC80 of PP) into the wells.
 - Immediately begin kinetic reading of fluorescence intensity over time.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of (S)-VU0637120.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Assay (Alternative Functional Assay)

This protocol provides an alternative method to assess functional antagonism by measuring the inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist activity of **(S)-VU0637120** by measuring its effect on agonist-mediated inhibition of cAMP production.

Materials:



- Cell Line: A cell line stably expressing the human Y4 receptor (which couples to Gi).
- cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).
- Adenylyl Cyclase Activator: Forskolin.
- Agonist: Human pancreatic polypeptide (PP).
- Test Compound: (S)-VU0637120.
- Cell Lysis Buffer (if required by the kit).

Procedure:

- Cell Treatment:
 - In a multi-well plate, incubate the cells with varying concentrations of (S)-VU0637120.
 - Add a fixed concentration of the agonist (PP).
 - Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
 - Incubate for a specified time at 37°C.
- Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
- cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve for cAMP concentration.
 - Determine the cAMP concentration in each sample.
 - Plot the percentage of inhibition of the agonist's effect on forskolin-stimulated cAMP levels against the log concentration of (S)-VU0637120.



• Calculate the IC50 value from the resulting dose-response curve.

Conclusion

(S)-VU0637120 is a valuable pharmacological tool for investigating the physiological and pathological roles of the Y4 receptor. Its selective allosteric antagonist activity provides a nuanced approach to modulating Y4 receptor signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry engaged in the study of metabolic diseases and the development of novel therapeutics targeting the Y4 receptor. The detailed methodologies and pathway diagrams are intended to support the design and execution of further preclinical studies.

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- To cite this document: BenchChem. [(S)-VU0637120 Y4 receptor antagonist activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856568#s-vu0637120-y4-receptor-antagonist-activity]

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